

An In-depth Technical Guide to Acetaldehyde N-methyl-N-formylhydrazone (Gyromitrin)

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Compound of Interest

Compound Name: Gyromitrin

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Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and biological activities of acetaldehyde N-methyl-N-formylhydrazone, a compound more commonly known as **gyromitrin**.^[1] Found naturally in certain species of Gyromitra mushrooms, this volatile hydrazone is of significant interest due to its toxicity and carcinogenic potential, which arise from its in vivo hydrolysis to N-methyl-N-formylhydrazine (MFH) and subsequently to the highly reactive metabolite, monomethylhydrazine (MMH). This document details the physicochemical characteristics of **gyromitrin**, outlines experimental protocols for its synthesis and analysis, and explores its metabolic pathway and toxicological profile. The information presented herein is intended to serve as a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development.

Chemical and Physical Properties

Acetaldehyde N-methyl-N-formylhydrazone, or **gyromitrin**, is a colorless liquid with a molecular formula of $C_4H_8N_2O$ and a molecular weight of 100.12 g/mol.^[1] It is a volatile and water-soluble compound, a characteristic that plays a significant role in both its natural occurrence and its toxicokinetics.^[2] The key physicochemical properties of **gyromitrin** are summarized in the table below.

Property	Value	Reference
IUPAC Name	N'-(ethan-1-ylidene)-N-methylformohydrazide	[1]
Synonyms	Gyromitrin, Acetaldehyde methylformylhydrazone	[1]
CAS Number	16568-02-8	[1]
Molecular Formula	C4H8N2O	[1]
Molecular Weight	100.12 g/mol	[1]
Appearance	Colorless liquid	[1]
Boiling Point	143 °C	[3]
Melting Point	19.5 °C	[3]
Density	1.05 g/cm ³	[3]
Solubility	Soluble in water	[2]

Experimental Protocols

Synthesis of Acetaldehyde N-methyl-N-formylhydrazone

The synthesis of **gyromitrin** is a two-step process that was first reported in 1968.[1][4] The procedure involves the initial formation of N-methyl-N-formylhydrazine from the reaction of methylhydrazine and ethyl formate, followed by the condensation of the resulting hydrazine with acetaldehyde.

Step 1: Synthesis of N-methyl-N-formylhydrazine

- Reaction: Methylhydrazine reacts with ethyl formate in a nucleophilic acyl substitution reaction to yield N-methyl-N-formylhydrazine and ethanol.
- Procedure:
 - In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of methylhydrazine and ethyl formate in a suitable solvent such as

ethanol.

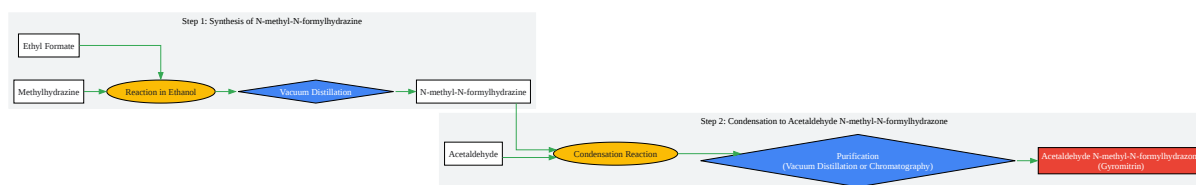
- The reaction is typically carried out at room temperature with stirring for several hours or can be gently heated to accelerate the reaction. A mildly exothermic reaction may be observed.
- Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, the solvent and any unreacted starting materials are removed under reduced pressure to yield crude N-methyl-N-formylhydrazine.
- The crude product can be purified by vacuum distillation.

Step 2: Condensation with Acetaldehyde to form **Gyromitrin**

- Reaction: N-methyl-N-formylhydrazine undergoes a condensation reaction with acetaldehyde to form the corresponding hydrazone, acetaldehyde N-methyl-N-formylhydrazone (**gyromitrin**).
- Procedure:
 - Dissolve the purified N-methyl-N-formylhydrazine in a suitable solvent, such as diethyl ether or dichloromethane, in a reaction vessel.
 - Cool the solution in an ice bath.
 - Slowly add a slight molar excess of acetaldehyde to the cooled solution with continuous stirring.
 - Allow the reaction mixture to stir for several hours at a low temperature, gradually warming to room temperature.
 - The reaction progress can be monitored by TLC or GC.
 - After the reaction is complete, the solvent is removed under reduced pressure.

- The resulting crude **gyromitrin** can be purified by vacuum distillation or column chromatography on silica gel.

Experimental Workflow for the Synthesis of Acetaldehyde N-methyl-N-formylhydrazone



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Caption: A two-step synthesis of **gyromitrin**.

Analytical Methods for the Determination of Acetaldehyde N-methyl-N-formylhydrazone

Several analytical methods have been developed for the detection and quantification of **gyromitrin**, particularly in its natural source, Gyromitra mushrooms.

2.2.1. Extraction from Mushroom Samples

A common method for extracting **gyromitrin** from mushroom tissue involves solvent extraction.

- Procedure:

- Homogenize fresh or dried mushroom samples.
- Extract the homogenized tissue with a suitable solvent, such as methanol or aqueous acetonitrile.
- The extraction can be facilitated by shaking or sonication.
- Centrifuge the mixture to separate the solid debris from the supernatant containing the extracted **gyromitrin**.
- The supernatant can be further purified using solid-phase extraction (SPE) if necessary.

2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a sensitive and specific method for the analysis of the volatile **gyromitrin**.

- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar or medium-polarity capillary column is typically used for separation.
- Injection: A split/splitless injector is commonly employed.
- Detection: The mass spectrometer is operated in either full-scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

2.2.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of **gyromitrin** and its metabolites.

- Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole).
- Column: A reversed-phase C18 column is often used for separation.
- Mobile Phase: A gradient of water and an organic solvent, such as acetonitrile or methanol, often with a modifier like formic acid, is used for elution.

- Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity for quantification.

In Vitro Hydrolysis of Acetaldehyde N-methyl-N-formylhydrazine

The hydrolysis of **gyromitrin** to its toxic metabolites can be studied in vitro under conditions that mimic the acidic environment of the stomach.[5]

- Objective: To determine the rate of hydrolysis of **gyromitrin** to N-methyl-N-formylhydrazine (MFH) and monomethylhydrazine (MMH) at different pH values.
- Procedure:
 - Prepare buffer solutions at various acidic pH levels (e.g., pH 1, 2, and 3).
 - Add a known concentration of **gyromitrin** to each buffer solution at a constant temperature (e.g., 37°C to simulate physiological conditions).
 - At specific time intervals, withdraw aliquots from the reaction mixtures.
 - Quench the reaction immediately, for example, by neutralizing the acid or by rapid cooling.
 - Analyze the samples using a suitable analytical method, such as LC-MS/MS, to quantify the concentrations of remaining **gyromitrin** and the formed MFH and MMH.
 - Plot the concentration of **gyromitrin** versus time to determine the hydrolysis rate constant and half-life at each pH.

Biological Activities and Signaling Pathways

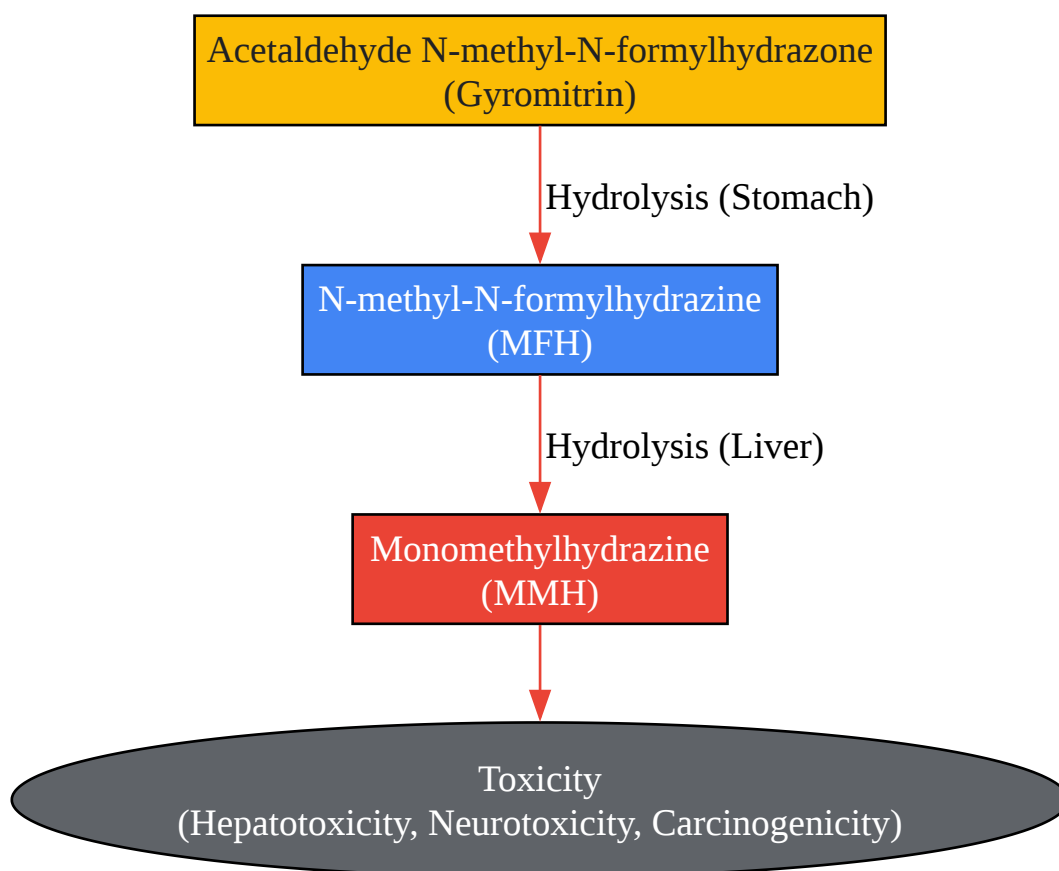
The toxicity of acetaldehyde N-methyl-N-formylhydrazine is not due to the compound itself but rather its metabolic activation products.

Metabolic Pathway

In the acidic environment of the stomach, **gyromitrin** undergoes hydrolysis to form N-methyl-N-formylhydrazine (MFH).[6] MFH is then further hydrolyzed, primarily in the liver, to the

ultimate toxicant, monomethylhydrazine (MMH).[6]

Metabolic Pathway of Acetaldehyde N-methyl-N-formylhydrazine



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Caption: The metabolic activation of **gyromitrin**.

Mechanism of Toxicity

Monomethylhydrazine (MMH) is a highly reactive compound that exerts its toxic effects through several mechanisms:

- **Hepatotoxicity:** MMH is a potent hepatotoxin, causing liver damage that can range from elevated liver enzymes to severe necrosis. The exact mechanism is not fully elucidated but is thought to involve the generation of reactive oxygen species and subsequent oxidative stress.

- **Neurotoxicity:** MMH interferes with the metabolism of vitamin B6 (pyridoxine), a crucial cofactor for the synthesis of the neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting the enzyme pyridoxal kinase, MMH depletes the active form of vitamin B6, leading to reduced GABA levels and resulting in neurological symptoms such as seizures.
- **Carcinogenicity:** MMH has been shown to be carcinogenic in animal studies. It is a genotoxic compound that can damage DNA, leading to mutations and an increased risk of cancer.

Conclusion

Acetaldehyde N-methyl-N-formylhydrazone (**gyromitrin**) is a naturally occurring toxin with significant implications for human health. Its chemical properties, particularly its volatility and solubility, contribute to its presence in certain foods and its rapid absorption and metabolism in the body. Understanding the experimental protocols for its synthesis and analysis is crucial for research into its toxicology and for the development of potential therapeutic interventions for **gyromitrin** poisoning. The metabolic activation of **gyromitrin** to the highly toxic monomethylhydrazine underscores the importance of studying its metabolic pathways to fully comprehend its mechanism of action. This technical guide provides a foundational resource for scientists and researchers working with this hazardous yet scientifically intriguing compound.

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